(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone
Overview
Description
(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone is a heterocyclic compound with the molecular formula C10H6BrN3O and a molecular weight of 264.08 g/mol. This compound is known for its unique structure, which combines a bromopyridine moiety with a pyrimidine ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone typically involves the reaction of 5-bromopyridine with pyrimidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-bromopyridine is reacted with a pyrimidine boronic acid or ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide, and ethanol.
Major Products
Substituted Pyridines: Formed through nucleophilic substitution.
N-Oxides: Resulting from oxidation reactions.
Complex Heterocycles: Produced via coupling reactions.
Scientific Research Applications
(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bromopyridine and pyrimidine moieties enable it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in fibrosis by binding to their active sites, thereby reducing collagen production .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
(5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone stands out due to its unique combination of bromopyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
(5-bromopyridin-2-yl)-pyrimidin-5-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O/c11-8-1-2-9(14-5-8)10(15)7-3-12-6-13-4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDVRCXJKZBRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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